

Physical and chemical properties of 2-Chloro-4-methylbenzonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-4-methylbenzonitrile

Cat. No.: B1583916

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An In-Depth Technical Guide to **2-Chloro-4-methylbenzonitrile**: Properties, Synthesis, and Applications

Introduction

2-Chloro-4-methylbenzonitrile, identified by CAS No. 21423-84-7, is a substituted aromatic nitrile that serves as a pivotal intermediate in the synthesis of complex organic molecules.^{[1][2]} ^[3] Its unique trifunctional structure—featuring a nitrile group, a chlorine atom, and a methyl group on a benzene ring—offers a versatile platform for chemical modification. This guide, designed for researchers, chemists, and drug development professionals, provides a comprehensive exploration of its physicochemical properties, a plausible and detailed synthetic protocol, key reactive characteristics, and its applications in modern chemical research. The insights herein are grounded in established chemical principles to provide a field-proven perspective on leveraging this compound's synthetic potential.

Core Physicochemical Properties

The physical and chemical identity of a compound is fundamental to its application in controlled chemical synthesis. The properties of **2-Chloro-4-methylbenzonitrile** are summarized below. It typically presents as an off-white crystalline solid, a characteristic that facilitates its handling and storage under standard laboratory conditions.^[2]

Property	Value	Source(s)
CAS Number	21423-84-7	[1] [2] [3]
Molecular Formula	C ₈ H ₆ CIN	[1] [3]
Molecular Weight	151.59 g/mol	[1] [3]
Appearance	Off-white crystalline powder/solid	[2]
Melting Point	51-55 °C	[2]
Boiling Point	269.7 ± 20.0 °C (Predicted)	[2]
Density	1.19 ± 0.1 g/cm ³ (Predicted)	[2]
Purity	≥97%	[1]
Storage	Sealed in dry, Room Temperature	[2]

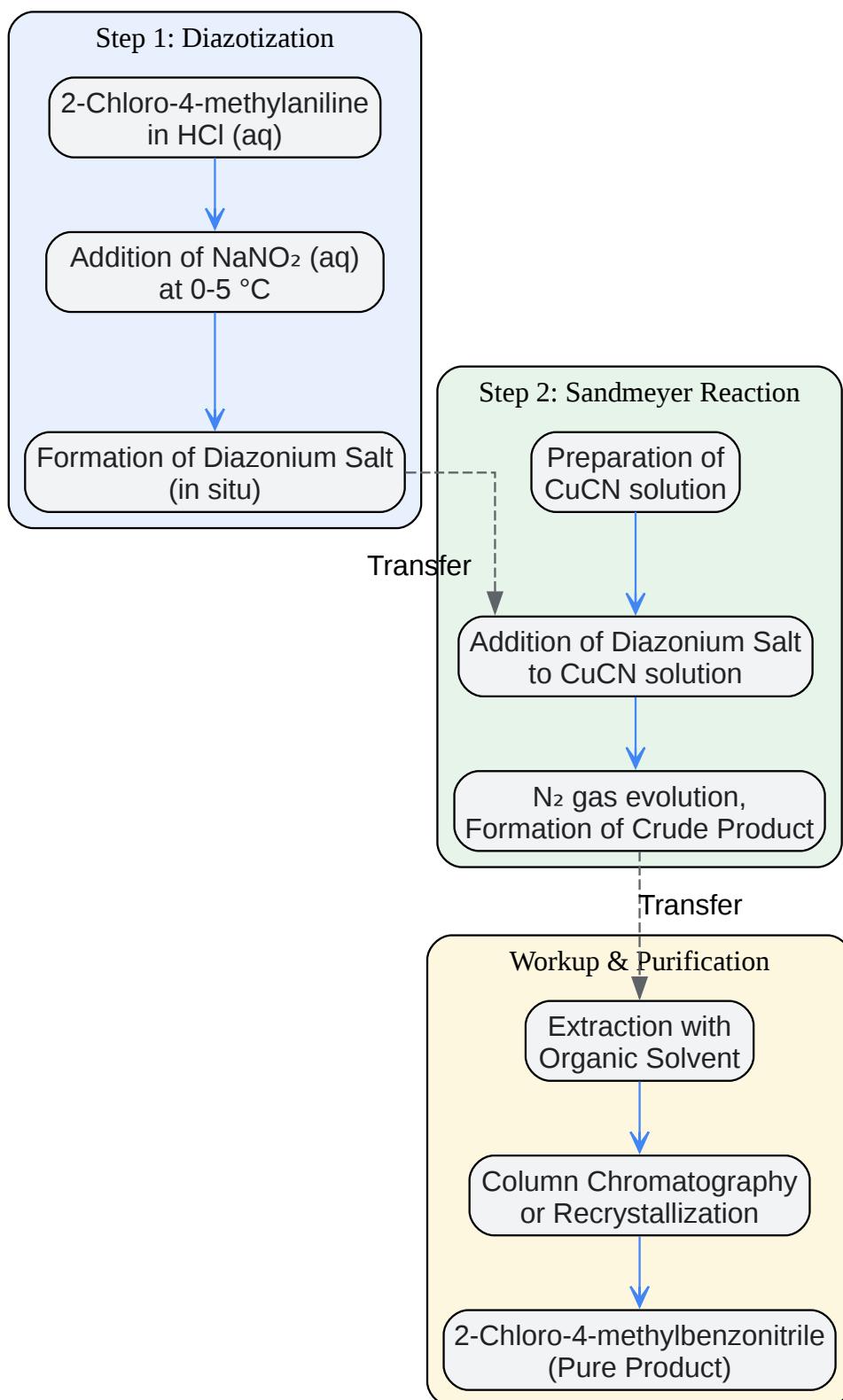
Solubility Profile: While empirical data is sparse, the molecular structure—a largely nonpolar aromatic ring with a moderately polar nitrile group—suggests poor solubility in water. It is expected to be soluble in common organic solvents such as toluene, chloroform, ethyl acetate, and dimethylformamide (DMF). This inferred profile is critical for selecting appropriate solvent systems for reactions and purification processes like recrystallization.

Synthesis and Mechanistic Insights

While multiple pathways to benzonitriles exist, a robust and common industrial method for synthesizing aryl nitriles is the Sandmeyer reaction. This approach is favored for its reliability and the ready availability of aniline precursors. The following protocol describes a plausible synthesis of **2-Chloro-4-methylbenzonitrile** from 2-chloro-4-methylaniline.

Proposed Synthetic Workflow

The synthesis is a two-step, one-pot process that begins with the diazotization of the primary amine, followed by the introduction of the nitrile group using a copper(I) cyanide catalyst.



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Caption: Proposed Sandmeyer synthesis of **2-Chloro-4-methylbenzonitrile**.

Experimental Protocol

Materials:

- 2-chloro-4-methylaniline
- Concentrated Hydrochloric Acid (HCl)
- Sodium Nitrite (NaNO_2)
- Copper(I) Cyanide (CuCN)
- Sodium Cyanide (NaCN) (optional, to stabilize CuCN solution)
- Toluene or Dichloromethane (for extraction)
- Anhydrous Magnesium Sulfate (MgSO_4)
- Deionized water
- Ice

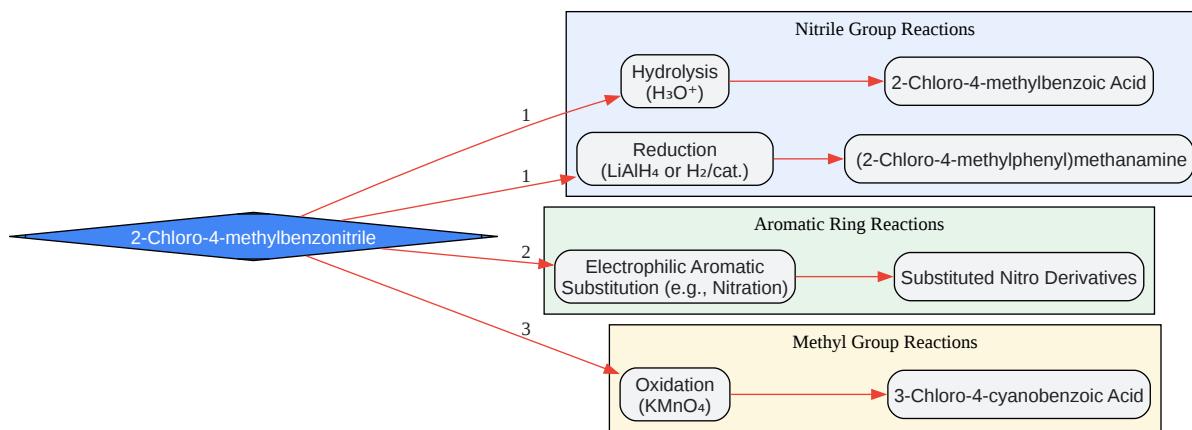
Procedure:

- **Diazotization (Step 1):**
 - In a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 2-chloro-4-methylaniline in a solution of concentrated HCl and water. Cool the mixture to 0-5 °C using an ice-salt bath.
 - Causality: The low temperature is critical to prevent the premature decomposition of the diazonium salt intermediate, which is thermally unstable. The acidic medium is required for the formation of nitrous acid (from NaNO_2) which is the diazotizing agent.
 - Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO_2) dropwise, ensuring the temperature remains below 5 °C.
 - Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of a clear solution indicates the successful generation of the diazonium salt.

- Sandmeyer Reaction (Step 2):
 - In a separate, larger flask, prepare a solution of copper(I) cyanide in water. If the CuCN is not readily soluble, a small amount of NaCN can be added to form the soluble $[\text{Cu}(\text{CN})_2]^-$ complex.
 - Expertise: The use of a copper(I) catalyst is a hallmark of the Sandmeyer reaction. The copper facilitates the single-electron transfer mechanism required to displace the dinitrogen gas with the cyanide nucleophile.
 - Slowly and carefully add the cold diazonium salt solution from Step 1 to the CuCN solution. Vigorous bubbling (evolution of N_2 gas) should be observed.
 - Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.
- Workup and Purification:
 - Cool the reaction mixture and transfer it to a separatory funnel. Extract the product into an organic solvent like toluene or dichloromethane (3 x 50 mL).
 - Combine the organic layers and wash with water, followed by a saturated brine solution to remove inorganic impurities.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
 - Purify the crude solid by either recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica gel to obtain pure **2-Chloro-4-methylbenzonitrile**.

Chemical Reactivity and Derivatization

The synthetic utility of **2-Chloro-4-methylbenzonitrile** stems from its multiple reactive sites, which can be addressed with high selectivity.



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Caption: Key reactive sites and potential transformations of the molecule.

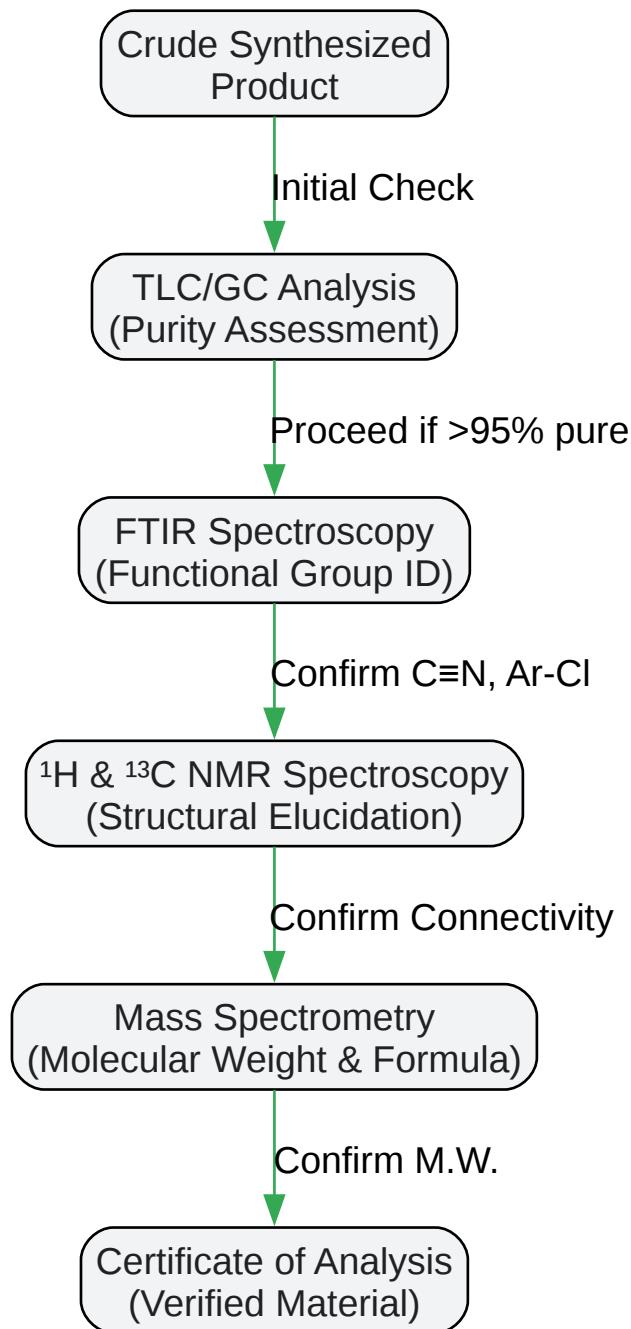
- **Nitrile Group:** This is often the primary site for transformation.
 - **Hydrolysis:** Under acidic or basic conditions, the nitrile can be hydrolyzed to form 2-chloro-4-methylbenzoic acid, a valuable carboxylic acid intermediate.
 - **Reduction:** Strong reducing agents like lithium aluminum hydride (LiAlH_4) or catalytic hydrogenation can reduce the nitrile to the corresponding primary amine, (2-chloro-4-methylphenyl)methanamine.
- **Aromatic Ring:** The ring's reactivity towards electrophilic aromatic substitution is influenced by all three substituents. The nitrile and chloro groups are deactivating and meta-directing, while the methyl group is activating and ortho/para-directing. The net effect makes

substitution challenging, but reactions like nitration can occur at the position ortho to the methyl group.

- **Methyl Group:** The benzylic protons of the methyl group can be targeted for radical halogenation (e.g., using NBS) or oxidation. Strong oxidation (e.g., with KMnO_4) can convert the methyl group to a carboxylic acid, yielding 3-chloro-4-cyanobenzoic acid.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized material is a non-negotiable step in research and development. A multi-technique approach ensures a self-validating system of characterization.



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Caption: A typical analytical workflow for quality control and characterization.

Expected Spectral Data

The following data represent the anticipated results from key analytical techniques, based on the known structure of the molecule.

Technique	Expected Observations	Justification
¹ H NMR	7.2-7.8 ppm (3H, m, Ar-H), 2.4 ppm (3H, s, -CH ₃)	Three distinct protons on the aromatic ring and a singlet for the methyl group.
¹³ C NMR	~140-110 ppm (Ar-C), ~118 ppm (-C≡N), ~20 ppm (-CH ₃)	Signals corresponding to the nitrile, aromatic, and methyl carbons.
FTIR (cm ⁻¹)	2230-2220 (sharp, strong), 3100-3000 (m), 2950-2850 (w), 1600-1450 (m)	C≡N stretch, aromatic C-H stretch, aliphatic C-H stretch, and aromatic C=C stretches, respectively.
Mass Spec (EI)	m/z 151 (M ⁺), 153 (M ⁺⁺²) in ~3:1 ratio	Molecular ion peak and its isotope peak, characteristic of a monochlorinated compound.

Applications in Research and Development

2-Chloro-4-methylbenzonitrile is not an end-product but a valuable building block.

Substituted benzonitriles are prevalent motifs in a wide range of biologically active compounds.

[4]

- **Pharmaceutical Synthesis:** The molecule can serve as a starting point for creating active pharmaceutical ingredients (APIs). For instance, the nitrile can be converted into a tetrazole ring, a common bioisostere for a carboxylic acid, which is a feature in many drugs (e.g., sartans). The chloro and methyl groups provide steric and electronic handles to tune binding affinity and pharmacokinetic properties.
- **Agrochemical Development:** Similar to pharmaceuticals, the development of novel herbicides and pesticides often relies on functionalized aromatic cores.[5] This compound provides a scaffold that can be elaborated into more complex structures for screening and optimization.
- **Materials Science:** Nitrile-containing aromatic compounds can be used in the synthesis of polymers and specialty materials with desirable thermal or electronic properties.

Safety and Handling Protocols

Proper handling of **2-Chloro-4-methylbenzonitrile** is essential due to its potential health hazards.

Hazard Type	GHS Statement
Acute Toxicity	H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.
Irritation	H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Signal Word	Warning

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment:
 - Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
 - Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat. Avoid contact with skin.
 - Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator.
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[\[6\]](#)

First Aid Measures

- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[\[7\]](#)

- Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[\[7\]](#)
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.[\[7\]](#)
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[\[7\]](#)

Conclusion

2-Chloro-4-methylbenzonitrile is a chemical intermediate of significant value, characterized by its well-defined physical properties and versatile reactivity. Its strategic importance in the synthesis of pharmaceuticals, agrochemicals, and novel materials is clear. By understanding its synthesis, handling requirements, and chemical behavior as detailed in this guide, researchers can effectively and safely unlock its full potential as a foundational building block for chemical innovation.

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- To cite this document: BenchChem. [Physical and chemical properties of 2-Chloro-4-methylbenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at:

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